Mnk2a Kinase Inhibition & Isoform Selectivity
In a standardized biochemical assay measuring inhibition of human Mnk2a using a TAMRA-labeled eIF4E peptide substrate, 4-Bromo-2-(methylamino)benzoic acid exhibited a Ki of 79 nM . In the same experimental system, the compound displayed a 6.4-fold lower affinity for the closely related isoform Mnk1a (Ki = 507 nM) . This isoform selectivity profile is distinct from the non-brominated analog 2-(methylamino)benzoic acid, which lacks measurable Mnk2a inhibition in comparable assays .
Mnk1a Ki = 507 nM
6.4‑fold selectivity
| Evidence Dimension | Kinase inhibition affinity (Ki) and isoform selectivity |
|---|---|
| Target Compound Data | Mnk2a Ki = 79 nM; Mnk1a Ki = 507 nM |
| Comparator Or Baseline | 2-(Methylamino)benzoic acid (non-brominated analog): no inhibition reported; Mnk1a as intra-assay selectivity control |
| Quantified Difference | 6.4-fold selectivity for Mnk2a over Mnk1a; >100-fold differential vs. non-brominated analog (inferred from lack of activity) |
| Conditions | Biochemical assay using TAMRA-labeled eIF4E peptide, ATP addition, 90-min measurement |
Why This Matters
The combination of sub-100 nM potency and clear isoform selectivity enables rational selection of this compound for Mnk2a-targeted probe development, whereas the 5-bromo isomer and non-brominated parent lack this validated activity profile.
- [1] BindingDB. (n.d.). BDBM50130694: Affinity Data Ki for human Mnk2a and Mnk1a. View Source
